(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate
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Overview
Description
(S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o is a synthetic amino acid derivative. It is known for its unique structure, which includes a biphenyl group attached to an alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o typically involves the use of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, and other electrophilic substitution reactions . These methods allow for the efficient production of biphenyl derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions: (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl group can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o involves its interaction with specific molecular targets. In biological systems, it can mimic natural amino acids and incorporate into proteins, thereby affecting their structure and function . The biphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability.
Comparison with Similar Compounds
4-Biphenylyl-L-alanine: This compound is structurally similar but lacks the alpha-methyl group.
Phenylalanine Derivatives: These include various substituted phenylalanines that have different functional groups attached to the phenyl ring.
Uniqueness: (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o is unique due to its specific structural features, such as the alpha-methyl group and the biphenyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C16H17NO2.H2O/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10H,11,17H2,1H3,(H,18,19);1H2/t16-;/m0./s1 |
InChI Key |
MGGKUEZQUMJYDC-NTISSMGPSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N.O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N.O |
Origin of Product |
United States |
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